Ethyl 3-azido-2-hydroxy-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Azido-2-hydroxy-propionate: is an organic compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes an azido group, a hydroxy group, and an ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-Azido-2-hydroxy-propionate can be synthesized from 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester, (2R,3R)- . The synthesis involves the reaction of ethyl azidoacetate with arylaldehyde at low temperatures (-30°C) to form the intermediate ethyl 2-azido-3-hydroxy-3-aryl-propionate . This intermediate can then be converted to the desired product using reagents such as thionyl chloride and pyridine .
Industrial Production Methods: While specific industrial production methods for Ethyl 3-Azido-2-hydroxy-propionate are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction Reactions: The azido group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Scientific Research Applications
Ethyl 3-Azido-2-hydroxy-propionate is used extensively in proteomics research . Its unique structure allows it to act as a building block in the synthesis of various biologically active compounds. It is also used in the synthesis of indole derivatives, which have significant biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Mechanism of Action
The azido group in Ethyl 3-Azido-2-hydroxy-propionate is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and reduction . The hydroxy group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group makes the compound more soluble in organic solvents, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Uniqueness: Ethyl 3-Azido-2-hydroxy-propionate is unique due to its combination of an azido group, a hydroxy group, and an ester group, which provides it with a distinct reactivity profile. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Properties
IUPAC Name |
ethyl 3-azido-2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-17-11(16)10(15)9(13-14-12)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHNEGAITVTIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.